REACTION_CXSMILES
|
O.NN.[C:4]1([N:14]2[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][N:22]3C(=O)C4C(=CC=CC=4)C3=O)[CH2:16][CH2:15]2)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1>C(O)C>[C:4]1([N:14]2[CH2:15][CH2:16][N:17]([CH2:20][CH2:21][NH2:22])[CH2:18][CH2:19]2)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.17 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
2-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)N1CCN(CC1)CCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then refluxed for 1 hour
|
Duration
|
1 h
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)N1CCN(CC1)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |